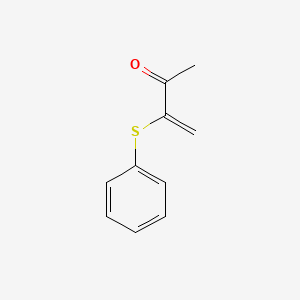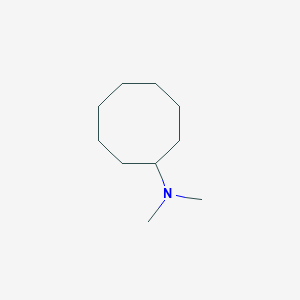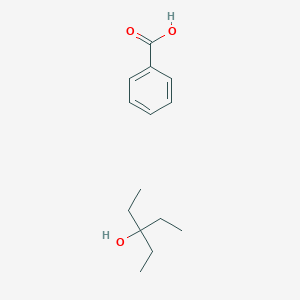![molecular formula C16H11NS B14713400 11-Methyl[1]benzothieno[3,2-g]isoquinoline CAS No. 23436-75-1](/img/structure/B14713400.png)
11-Methyl[1]benzothieno[3,2-g]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methyl1benzothieno[3,2-g]isoquinoline is a heterocyclic compound with the molecular formula C16H11NS It is a member of the isoquinoline family, which are fused ring compounds containing a benzene ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl1benzothieno[3,2-g]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of metal catalysts to facilitate the cyclization process. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid can yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of 11-Methyl1benzothieno[3,2-g]isoquinoline may involve large-scale synthesis using similar cyclization reactions. The use of environmentally friendly catalysts and solvent systems is often preferred to minimize the production of harmful by-products and to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
11-Methyl1benzothieno[3,2-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reagents and conditions used .
科学的研究の応用
11-Methyl1benzothieno[3,2-g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their anti-malarial and anti-inflammatory effects.
作用機序
The mechanism of action of 11-Methyl1benzothieno[3,2-g]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Quinoline: A similar compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Another similar compound with a benzene ring fused to a pyridine ring, but with different substitution patterns.
Benzothienoisoquinoline: Compounds with similar structures but different substituents on the rings.
Uniqueness
11-Methyl1benzothieno[3,2-g]isoquinoline is unique due to its specific substitution pattern and the presence of a sulfur atom in the thieno ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
23436-75-1 |
|---|---|
分子式 |
C16H11NS |
分子量 |
249.3 g/mol |
IUPAC名 |
11-methyl-[1]benzothiolo[3,2-g]isoquinoline |
InChI |
InChI=1S/C16H11NS/c1-10-14-9-17-7-6-11(14)8-13-12-4-2-3-5-15(12)18-16(10)13/h2-9H,1H3 |
InChIキー |
WCHKFCJHZPOZPD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=NC=CC2=CC3=C1SC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


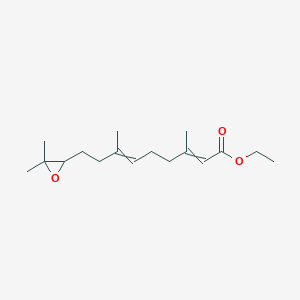

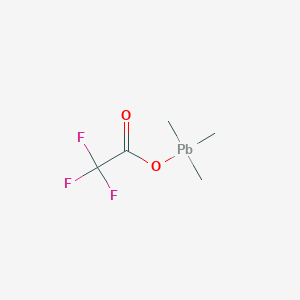
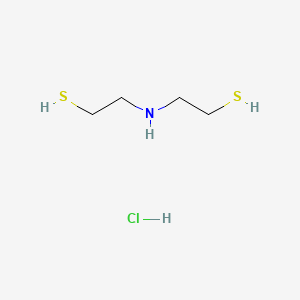
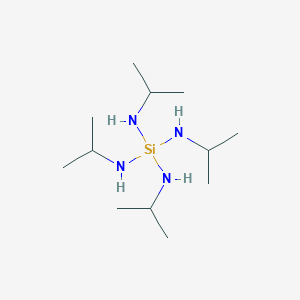
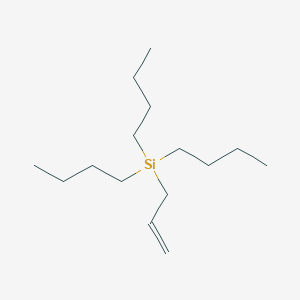
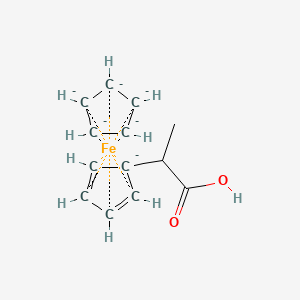
![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
